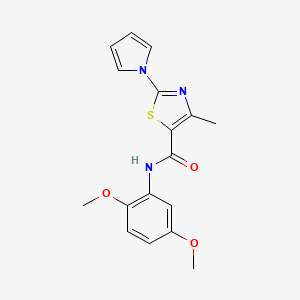![molecular formula C30H30N2O5 B11147592 5-(3-butoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11147592.png)
5-(3-butoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-ブトキシフェニル)-3-ヒドロキシ-4-[(2-メチル-2,3-ジヒドロ-1-ベンゾフラン-5-イル)カルボニル]-1-(ピリジン-3-イルメチル)-1,5-ジヒドロ-2H-ピロール-2-オンは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ピロール-2-オンコアとさまざまな官能基を組み合わせて独自の構造を特徴としており、化学、生物学、医学の研究者にとって関心の対象となっています。
準備方法
合成経路と反応条件: 5-(3-ブトキシフェニル)-3-ヒドロキシ-4-[(2-メチル-2,3-ジヒドロ-1-ベンゾフラン-5-イル)カルボニル]-1-(ピリジン-3-イルメチル)-1,5-ジヒドロ-2H-ピロール-2-オンの合成には、通常、複数段階の有機反応が含まれます。一般的な合成経路には、以下が含まれる場合があります。
ピロール-2-オンコアの形成: これは、適切なアミンとジケトンの縮合反応によって達成できます。
ブトキシフェニル基の導入: このステップは、多くの場合、フリーデル・クラフツアルキル化反応を行います。
ベンゾフラン部分の結合: これは、スズキカップリングやヘックカップリングなどのカップリング反応によって行うことができます。
ピリジン-3-イルメチル基の付加: このステップは、求核置換反応を行うことができます。
工業生産方法: この化合物の工業生産は、高収率と純度を確保するために上記の合成ステップを最適化する必要があります。これには、自動反応器、連続フロー化学、クロマトグラフィーなどの高度な精製技術の使用が含まれる場合があります。
反応の種類:
酸化: 化合物中のヒドロキシル基は、ケトンを形成するために酸化を受ける可能性があります。
化学反応の分析
Types of Reactions
The compound “5-(3-butoxyphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of various substituted derivatives
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biology, the compound may be used as a probe to study biological processes. Its functional groups can interact with biological molecules, making it useful for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In industry, the compound may be used in the development of new materials with unique properties. Its complex structure can contribute to the design of advanced polymers, coatings, and other industrial products.
作用機序
The mechanism of action of “5-(3-butoxyphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one” involves its interaction with specific molecular targets. The compound’s functional groups can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 5-(3-butoxyphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- 5-(3-butoxyphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of “5-(3-butoxyphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one” lies in its combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
特性
分子式 |
C30H30N2O5 |
|---|---|
分子量 |
498.6 g/mol |
IUPAC名 |
(4Z)-5-(3-butoxyphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H30N2O5/c1-3-4-13-36-24-9-5-8-21(16-24)27-26(28(33)22-10-11-25-23(15-22)14-19(2)37-25)29(34)30(35)32(27)18-20-7-6-12-31-17-20/h5-12,15-17,19,27,33H,3-4,13-14,18H2,1-2H3/b28-26- |
InChIキー |
PNWFUJBNBQJTIS-SGEDCAFJSA-N |
異性体SMILES |
CCCCOC1=CC=CC(=C1)C2/C(=C(\C3=CC4=C(C=C3)OC(C4)C)/O)/C(=O)C(=O)N2CC5=CN=CC=C5 |
正規SMILES |
CCCCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OC(C4)C)O)C(=O)C(=O)N2CC5=CN=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-thienyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B11147528.png)
![N,N'-Bis({[(prop-2-EN-1-YL)carbamothioyl]amino})hexanediamide](/img/structure/B11147532.png)
![Methyl 4-methyl-2-[4-(pentyloxy)benzamido]-1,3-thiazole-5-carboxylate](/img/structure/B11147539.png)

![7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11147551.png)
![2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B11147552.png)
![N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine](/img/structure/B11147562.png)
![N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline](/img/structure/B11147566.png)
![4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B11147573.png)

![6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11147580.png)
![5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11147586.png)
![(5Z)-2-(4-tert-butylphenyl)-5-(4-iodobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11147590.png)
![6-({[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B11147598.png)
